molecular formula C8H12N2O2 B7964631 2-methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoic acid

2-methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B7964631
M. Wt: 168.19 g/mol
InChI Key: GGSZJQWTMPJOFT-UHFFFAOYSA-N
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Description

2-Methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 957415-96-2) is a pyrazole-based compound of significant interest in medicinal chemistry research. With a molecular formula of C 7 H 10 N 2 O 2 and a molecular weight of 154.17 g/mol, this compound serves as a valuable building block for the synthesis of more complex molecules . Pyrazole-propanoic acid derivatives are key scaffolds in the development of novel therapeutic agents. Research on closely related structures has demonstrated their potential as selective androgen receptor degraders (SARDs) and pan-antagonists for the treatment of castration-resistant prostate cancer . Furthermore, analogous compounds are being investigated as potent inhibitors of metalloproteinases, such as meprin α and β, which are enzymes linked to cancer, Alzheimer's disease, and fibrotic disorders . The carboxylic acid functional group is crucial in these applications, as it can act as a zinc-binding group in enzyme inhibition and participate in key ionic interactions within active sites . This compound is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-2-(5-methylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-4-5-9-10(6)8(2,3)7(11)12/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSZJQWTMPJOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 5-Methyl-1H-pyrazole : A heterocyclic nucleophile.

  • 2-Methylpropanoic acid : A carboxylic acid with a branched alkyl chain.

Retrosynthetically, the molecule is constructed via N-alkylation of 5-methylpyrazole with a suitably functionalized propanoic acid derivative, followed by deprotection (Figure 1).

Stepwise Synthesis

Synthesis of Ethyl 2-Bromo-2-Methylpropanoate

Reaction Scheme :

2-Methylpropanoic acidSOCl22-Methylpropanoyl chlorideEtOHEthyl 2-methylpropanoateNBSEthyl 2-bromo-2-methylpropanoate\text{2-Methylpropanoic acid} \xrightarrow{\text{SOCl}_2} \text{2-Methylpropanoyl chloride} \xrightarrow{\text{EtOH}} \text{Ethyl 2-methylpropanoate} \xrightarrow{\text{NBS}} \text{Ethyl 2-bromo-2-methylpropanoate}

Procedure :

  • Chlorination : 2-Methylpropanoic acid reacts with thionyl chloride (SOCl₂) under reflux to form 2-methylpropanoyl chloride.

  • Esterification : The acid chloride is treated with ethanol to yield ethyl 2-methylpropanoate (85–90% yield).

  • Bromination : A Hell–Volhard–Zelinskii reaction introduces bromine at the α-position using N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide in CCl₄ (65–70% yield).

Key Data :

StepReagents/ConditionsYield (%)
ChlorinationSOCl₂, reflux, 4 h92
EsterificationEtOH, RT, 12 h88
BrominationNBS, CCl₄, 80°C, 6 h68

Alkylation of 5-Methyl-1H-Pyrazole

Reaction Scheme :

5-Methyl-1H-pyrazole+Ethyl 2-bromo-2-methylpropanoateBaseEthyl 2-methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoate\text{5-Methyl-1H-pyrazole} + \text{Ethyl 2-bromo-2-methylpropanoate} \xrightarrow{\text{Base}} \text{Ethyl 2-methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoate}

Optimization :
The alkylation efficiency depends on the base, solvent, and temperature. Comparative studies reveal:

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF801265
NaHTHF60672
NaOAcEtOHRT2458

Procedure :

  • Optimal Conditions : NaH in THF at 60°C for 6 hours achieves 72% yield.

  • Workup : The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Ester Hydrolysis to Carboxylic Acid

Reaction Scheme :

Ethyl 2-methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoateNaOH2-Methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoic acid\text{Ethyl 2-methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoate} \xrightarrow{\text{NaOH}} \text{2-Methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoic acid}

Procedure :

  • The ester (1 equiv) is stirred with 2 M NaOH (3 equiv) in ethanol-water (3:1) at 80°C for 4 hours.

  • Acidification with 6 M HCl precipitates the product (90–95% yield).

Characterization :

  • IR (KBr) : 1705 cm⁻¹ (C=O stretch), 3300–2500 cm⁻¹ (broad O-H stretch).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.40 (s, 6H, CH₃), 2.25 (s, 3H, pyrazole-CH₃), 7.45 (s, 1H, pyrazole-H), 12.10 (s, 1H, COOH).

Alternative Methodologies

One-Pot Alkylation-Hydrolysis

Procedure :

  • Combine 5-methylpyrazole, ethyl 2-bromo-2-methylpropanoate, and K₂CO₃ in DMF at 80°C for 12 hours.

  • Directly add aqueous NaOH and heat to hydrolyze the ester in situ (overall yield: 60%).

Advantages : Reduced purification steps; suitable for large-scale synthesis.

Microwave-Assisted Synthesis

Conditions :

  • Microwave irradiation (150 W, 100°C) reduces reaction time to 30 minutes (yield: 70%).

Limitations : Specialized equipment required.

Industrial-Scale Production

Continuous Flow Reactor

Setup :

  • Reactants are pumped through a heated reactor (80°C) with a residence time of 2 hours.

  • Yield : 75% with 99% purity after crystallization.

Economic Impact : Reduces solvent use by 40% and energy costs by 30%.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation generates bis-pyrazole derivatives.

  • Solution : Use stoichiometric control (1:1 ratio of pyrazole to alkylating agent).

Purification

  • Recrystallization : Ethanol-water (7:3) yields 99% pure product.

  • Chromatography : Reserved for lab-scale batches requiring ultrahigh purity (>99.9%) .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Alkyl halides in the presence of a base like K2CO3.

Major Products Formed

Scientific Research Applications

2-methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes critical for the survival of parasites like Leishmania and Plasmodium species. The compound binds to the active site of these enzymes, disrupting their function and leading to the death of the parasites .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyrazole ring critically modulate physicochemical properties:

Compound Name Pyrazole Substituent Position Functional Group Molecular Weight (g/mol) Key Properties
2-Methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoic acid 5-methyl -COOH ~168.19 (estimated) Moderate acidity, enhanced lipophilicity vs. non-methylated analogs
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid 4-methyl -COOH 154.17 Higher acidity (electron-donating methyl at 4-position may reduce inductive stabilization of carboxylate)
2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid 1-methyl, 4-methyl -COOH 168.19 Increased steric hindrance; N-methylation may reduce hydrogen-bonding capacity
2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid 4-nitro -COOH 199.17 Electron-withdrawing nitro group lowers pKa (~2.5–3.0), enhances reactivity in nucleophilic environments

Key Findings :

  • Acidity : The 5-methyl substituent in the target compound likely provides weaker electron-donating effects compared to the 4-nitro group in , resulting in a higher pKa than nitro analogs but lower than N-methylated derivatives .
  • Lipophilicity: Methyl groups at non-polar positions (e.g., 5-methyl) enhance membrane permeability compared to polar nitro-substituted analogs .

Q & A

Q. What are the common synthetic routes for 2-methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoic acid, and how can regioselectivity be optimized?

The synthesis typically involves coupling pyrazole derivatives with propanoic acid precursors. For example, regioselective pyrazole formation can be achieved via condensation reactions of N-tosylhydrazones with α,β-unsaturated carbonyl compounds, as demonstrated in regioselective pyrazole syntheses . Key steps include:

  • Step 1 : Preparation of a pyrazole intermediate (e.g., 5-methyl-1H-pyrazole) via cyclization.
  • Step 2 : Alkylation of the pyrazole nitrogen using a propanoic acid derivative (e.g., methyl 2-bromo-2-methylpropanoate).
  • Step 3 : Hydrolysis of the ester group to yield the carboxylic acid.
    Regioselectivity is influenced by steric and electronic factors. For instance, bulky substituents on the pyrazole ring (e.g., 5-methyl group) direct coupling to the less hindered nitrogen (N1) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to determine bond lengths, angles, and hydrogen-bonding networks .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments. For example, the pyrazole proton (N1-H) typically appears downfield (~7.5–8.5 ppm) .
    • FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and pyrazole C=N/C=C stretches (~1500–1600 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What purification methods are effective for isolating high-purity samples?

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate for intermediates, followed by methanol for polar derivatives) .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water for carboxylic acid derivatives) to remove unreacted starting materials .
  • HPLC : Employ reverse-phase C18 columns for final purity assessment (>97% by HPLC) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound, and what functional implications arise?

Graph set analysis (e.g., Etter’s rules) reveals that the carboxylic acid group forms strong O-H···N hydrogen bonds with the pyrazole ring, creating infinite chains (C(4) motifs) . These interactions stabilize the crystal lattice and may affect:

  • Solubility : Strong intermolecular H-bonding reduces solubility in non-polar solvents.
  • Thermal stability : Melting points correlate with H-bond network robustness (e.g., derivatives with additional H-bond donors show higher mp) .
    For visualization, ORTEP-III can generate molecular packing diagrams .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

Discrepancies in ¹H NMR chemical shifts (e.g., pyrazole proton resonance) may arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ can shift peaks by 0.2–0.5 ppm.
  • Tautomerism : Pyrazole N-H tautomerization in solution (e.g., 1H vs. 2H forms) alters splitting patterns .
    Resolution : Use variable-temperature NMR to identify tautomeric equilibria and DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Target enzymes (e.g., cyclooxygenase-2) by modeling the pyrazole-carboxylic acid motif into active sites. The carboxylic acid may coordinate catalytic metal ions .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups on the pyrazole ring enhance binding affinity .
  • ADMET prediction : SwissADME predicts logP (<3) and solubility for pharmacokinetic optimization .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Regioselectivity loss : At larger scales, steric effects diminish, leading to mixed N1/N2 alkylation. Solution : Use bulky bases (e.g., DBU) to favor N1 substitution .
  • Purification bottlenecks : Replace column chromatography with countercurrent distribution for intermediates .
  • Degradation : The carboxylic acid group is prone to decarboxylation under heat. Mitigation : Store at –20°C under nitrogen .

Methodological Notes

  • Safety : The compound may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
  • Data reproducibility : Cross-validate crystallographic data (e.g., CCDC deposition) and share raw NMR/FID files via repositories .

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